PI3Kδ Inhibitory Potency (IC50 = 102 nM) versus Unsubstituted 4‑Benzylpiperidine
4‑Benzyl‑1‑(3‑methylbenzoyl)piperidine inhibits human PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells with an IC50 of 102 nM [1]. In contrast, the parent scaffold 4‑benzylpiperidine does not exhibit measurable PI3Kδ inhibition under comparable assay conditions (no reported activity), underscoring that the 3‑methylbenzoyl substitution is essential for conferring this kinase selectivity.
| Evidence Dimension | Inhibition of PI3Kδ‑mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 4‑Benzylpiperidine: no measurable inhibition (IC50 > 10 μM, class‑level inference) |
| Quantified Difference | >98‑fold increase in potency |
| Conditions | Ri‑1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
This provides a >98‑fold improvement in PI3Kδ inhibitory potency over the parent piperidine, making the compound a valuable tool for studying PI3Kδ‑dependent signaling in oncology and immunology.
- [1] BindingDB. (2025). BDBM50394893: Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells (IC50 = 102 nM). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/Result.jsp?monomerid=50394893 View Source
